2-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride
CAS No.: 1172291-64-3
Cat. No.: VC3359865
Molecular Formula: C14H14Cl2FN3
Molecular Weight: 314.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1172291-64-3 |
|---|---|
| Molecular Formula | C14H14Cl2FN3 |
| Molecular Weight | 314.2 g/mol |
| IUPAC Name | 2-[(2-fluorophenyl)methyl]-3H-benzimidazol-5-amine;dihydrochloride |
| Standard InChI | InChI=1S/C14H12FN3.2ClH/c15-11-4-2-1-3-9(11)7-14-17-12-6-5-10(16)8-13(12)18-14;;/h1-6,8H,7,16H2,(H,17,18);2*1H |
| Standard InChI Key | VJBKNBFQJFMRBD-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CC2=NC3=C(N2)C=C(C=C3)N)F.Cl.Cl |
| Canonical SMILES | C1=CC=C(C(=C1)CC2=NC3=C(N2)C=C(C=C3)N)F.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
2-[(2-Fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride belongs to the benzodiazole family of compounds, characterized by a bicyclic structure consisting of a benzene ring fused to a diazole ring. This particular derivative features a 2-fluorophenylmethyl substituent at position 2 of the benzodiazole core and an amine group at position 5, with the entire structure stabilized as a dihydrochloride salt.
Basic Identifiers and Nomenclature
The compound has several alternative names in chemical databases and literature:
-
Primary name: 2-[(2-Fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride
-
Alternative name: 2-(2-Fluorobenzyl)-1H-benzimidazol-5-amine dihydrochloride
Molecular Structure and Representation
The molecular structure can be represented through several standard chemical notations:
SMILES Notation:
c1ccc(c(c1)Cc2[nH]c3ccc(cc3n2)N)F.Cl.Cl
InChI:
InChI=1S/C14H12FN3.2ClH/c15-11-4-2-1-3-9(11)7-14-17-12-6-5-10(16)8-13(12)18-14;;/h1-6,8H,7,16H2,(H,17,18);2*1H
InChIKey:
VJBKNBFQJFMRBD-UHFFFAOYSA-N
Physicochemical Properties
The compound exhibits specific physicochemical properties that determine its behavior in various experimental conditions and potential applications.
Basic Physical Properties
Table 1: Key physicochemical properties of 2-[(2-Fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₄H₁₂N₃F·2HCl | |
| Molecular Weight | 314 g/mol | |
| Physical State | Solid (presumed) | - |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Flash Point | Not available |
Research Applications and Significance
The 2-[(2-Fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride compound has potential applications primarily in scientific research and possibly as a chemical intermediate in synthesis processes.
Structural Significance
The benzodiazole core with fluorophenyl substitution represents an important structural motif in medicinal chemistry. Compounds with similar structures have been investigated for various biological activities, though specific data on this particular derivative is limited in the available search results.
| Parameter | Specification | Reference |
|---|---|---|
| Purity | ≥95% | |
| Available Package Size | 25mg | |
| Storage Recommendation | -20°C (long-term) | |
| Intended Use | Scientific research only |
Future Research Directions
Given the limited information available on this specific compound, several research directions could prove valuable for expanding scientific understanding of its properties and potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume